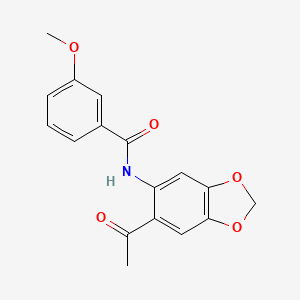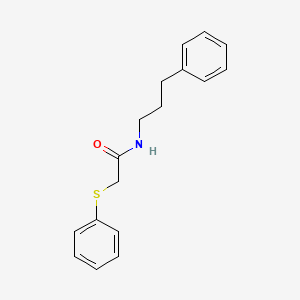![molecular formula C17H22N2O2 B4847824 N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4847824.png)
N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide, also known as A-836,339, is a synthetic compound that belongs to the family of isoxazolecarboxamides. This compound has been extensively studied for its potential therapeutic effects, particularly in the field of pain management.
Mécanisme D'action
N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide acts as a selective antagonist of the cannabinoid CB1 receptor. This receptor is involved in the regulation of pain, appetite, and mood. By blocking the CB1 receptor, N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide reduces the activity of the endocannabinoid system, which is involved in the regulation of pain perception. This results in a reduction in pain sensation.
Biochemical and Physiological Effects
N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce opioid withdrawal symptoms and opioid-seeking behavior in animal models. N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of pain and opioid addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has several advantages for lab experiments. It has a high degree of selectivity for the CB1 receptor, which reduces the potential for off-target effects. It also has a low potential for abuse and dependence, which makes it a safer alternative to opioids. However, N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has limitations in terms of its bioavailability and pharmacokinetics. It has a short half-life and is rapidly metabolized, which limits its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide. One area of research is the development of more potent and selective CB1 receptor antagonists. Another area of research is the optimization of the pharmacokinetics and bioavailability of N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide. This could involve the development of prodrugs or other delivery systems. Additionally, more research is needed to understand the long-term effects of N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide on pain management and opioid addiction.
Applications De Recherche Scientifique
N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has been studied for its potential therapeutic effects in the field of pain management. It has been shown to have analgesic properties in animal models of acute and chronic pain. N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has also been studied for its potential use in the treatment of opioid addiction. It has been shown to reduce withdrawal symptoms and opioid-seeking behavior in animal models.
Propriétés
IUPAC Name |
3,5-dimethyl-N-[1-(4-propan-2-ylphenyl)ethyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-10(2)14-6-8-15(9-7-14)11(3)18-17(20)16-12(4)19-21-13(16)5/h6-11H,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHCYERSGMBCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC(C)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-{1-[4-(propan-2-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4,5-dimethoxy-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzoate](/img/structure/B4847743.png)
![2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4847747.png)
![N-benzyl-4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-N-methylbenzenesulfonamide](/img/structure/B4847764.png)
![2-cyano-N-(2-thienylmethyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4847767.png)

![2-(2-{[(4-bromophenyl)amino]methyl}phenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B4847781.png)
![methyl 2-[({[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4847788.png)

![4-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4847804.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4847805.png)
![methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B4847809.png)
![1-(3-chlorophenyl)-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4847831.png)
![N-[2-(dimethylamino)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4847832.png)
amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4847847.png)